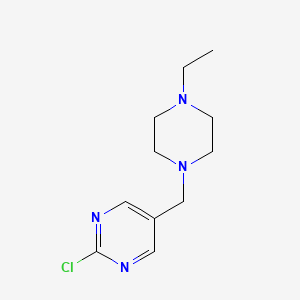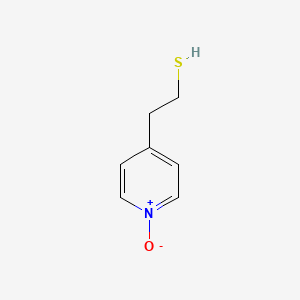
Buscopan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Buscopan is synthesized from hyoscine, which is naturally found in plants of the nightshade family, such as Atropa belladonna . The synthesis involves the esterification of hyoscine with butyl bromide to form hyoscine butylbromide . The reaction typically requires an acidic catalyst and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale extraction of hyoscine from plant sources, followed by chemical synthesis to produce hyoscine butylbromide . The process includes purification steps to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Buscopan undergoes several types of chemical reactions, including:
Esterification: The formation of hyoscine butylbromide from hyoscine and butyl bromide.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze back to hyoscine and butyl bromide.
Substitution: The bromide ion in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Esterification: Butyl bromide, acidic catalyst, reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Various nucleophiles, such as hydroxide ions or amines.
Major Products
Esterification: Hyoscine butylbromide (this compound).
Hydrolysis: Hyoscine and butyl bromide.
Substitution: Substituted hyoscine derivatives.
Aplicaciones Científicas De Investigación
Buscopan has a wide range of scientific research applications:
Mecanismo De Acción
Buscopan exerts its effects by blocking muscarinic acetylcholine receptors, which are found on smooth muscle cells and parasympathetic nerve endings . By inhibiting the action of acetylcholine, this compound prevents the contraction of smooth muscles, leading to muscle relaxation and relief from spasms . This mechanism is particularly effective in the gastrointestinal and urinary tracts, where it reduces cramping and pain .
Comparación Con Compuestos Similares
Similar Compounds
Methscopolamine: Another anticholinergic agent used to treat similar conditions.
Atropine: A related compound with broader applications, including use as a pre-anesthetic medication.
Dicyclomine: An antispasmodic used to treat irritable bowel syndrome.
Uniqueness of Buscopan
This compound is unique in its specific targeting of muscarinic receptors in the gastrointestinal and urinary tracts, making it highly effective for treating spasms in these areas . Unlike some other anticholinergic agents, this compound has minimal central nervous system effects, reducing the risk of side effects such as drowsiness and confusion .
Propiedades
IUPAC Name |
(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZOZZFCZRXYEK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)

![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)











